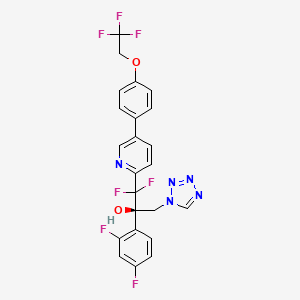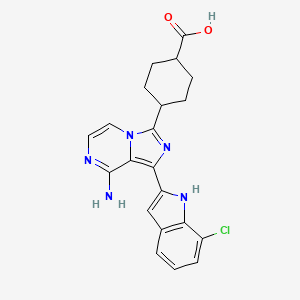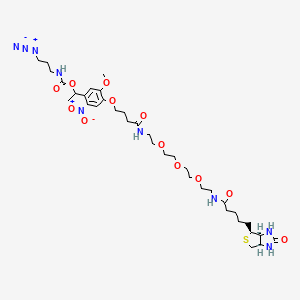
Biotina-PEG3-Azida PC
Descripción general
Descripción
PC Biotin-PEG3-Azide is a cleavable three-unit polyethylene glycol (PEG) antibody-drug conjugate (ADC) linker, employed in the synthesis of ADCs . It is a biotinylation reagent that enables Click Chemistry reaction with alkyne, DBCO, BCN, or prppargyl moiety to form a stable triazole linkage .
Synthesis Analysis
PC Biotin-PEG3-Azide is a PEG derivative containing a biotin group and an azide group. The azide group readily reacts with alkyne, DBCO, BCN through Click Chemistry reactions to form a stable triazole linkage . The hydrophilic PEG spacer can increase the aqueous solubility of the biotin-conjugated molecules .Molecular Structure Analysis
The molecular weight of PC Biotin-PEG3-Azide is 825.94, and its molecular formula is C35H55N9O12S . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Chemical Reactions Analysis
PC Biotin-PEG3-Azide contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
PC Biotin-PEG3-Azide has a molecular weight of 825.94 and a molecular formula of C35H55N9O12S . It is a PEGylated version of biotin-azide that is more hydrophilic due to the incorporation of a PEGylated spacer .Aplicaciones Científicas De Investigación
Captura y liberación de biomoléculas
Biotina-PEG3-Azida PC es una sonda de biotina fotoescindible activada por azida que permite la liberación libre de reactivos de las biomoléculas capturadas de la estreptavidina {svg_1}. Esto significa que se puede utilizar para capturar biomoléculas específicas en una muestra y luego liberarlas cuando sea necesario, lo cual es útil en varios ensayos bioquímicos {svg_2}.
Química Click
This compound es útil para introducir un residuo de biotina en biomoléculas que contienen alquinos mediante química Click {svg_3}. La química Click es un tipo de reacción química que se utiliza ampliamente en bioconjugación, ciencia de materiales y descubrimiento de fármacos {svg_4}.
Mejorada solubilidad
El brazo PEG hidrofílico de this compound proporciona una mejor solubilidad a las moléculas etiquetadas en medios acuosos {svg_5}. Esto lo hace útil en experimentos donde la solubilidad de las biomoléculas es una preocupación {svg_6}.
Fotoliberación de biomoléculas
Las biomoléculas capturadas se pueden fotoliberar de manera eficiente utilizando una lámpara de intensidad baja, casi UV (por ejemplo, lámpara de 365 nm a 1-5 mW/cm2) {svg_7}. Esta característica permite un control preciso sobre la liberación de las biomoléculas capturadas, lo cual puede ser crítico en experimentos sensibles al tiempo {svg_8}.
Estudios de interacción de proteínas
Cuando se utiliza en combinación con estrategias de etiquetado de azidas, this compound permite la detección o purificación de afinidad de las interacciones de proteínas {svg_9}. Esto es particularmente útil en la investigación de proteómica, donde comprender las interacciones proteína-proteína es clave {svg_10}.
Conjuntos de fármacos-anticuerpos (ADC)
This compound es un enlazador de ADC de PEG de 3 unidades escindido que se utiliza en la síntesis de conjuntos de fármacos-anticuerpos (ADC) {svg_11}. Los ADC son una clase de terapéuticos que administran un fármaco citotóxico directamente a las células cancerosas a través de un anticuerpo específico {svg_12}.
Mecanismo De Acción
Target of Action
PC Biotin-PEG3-Azide is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The compound’s primary targets are alkyne-containing biomolecules . The biotin moiety in the compound allows for specific binding to these targets.
Mode of Action
PC Biotin-PEG3-Azide interacts with its targets through a process known as Click Chemistry . This involves a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) that forms a stable triazole linkage . The compound can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The biochemical pathways affected by PC Biotin-PEG3-Azide are those involved in the synthesis of ADCs . The compound’s ability to form a stable triazole linkage with alkyne-containing biomolecules allows for the efficient and specific conjugation of drugs to antibodies .
Pharmacokinetics
The pharmacokinetic properties of PC Biotin-PEG3-Azide are influenced by its hydrophilic PEG arm , which enhances the solubility of the labeled molecules in aqueous media . This can potentially improve the bioavailability of the compound.
Result of Action
The result of PC Biotin-PEG3-Azide’s action is the formation of a stable triazole linkage with alkyne-containing biomolecules . This allows for the efficient and specific conjugation of drugs to antibodies, facilitating the synthesis of ADCs . Additionally, captured biomolecules can be efficiently photoreleased using near-UV, low intensity lamp (e.g. 365 nm lamp at 1-5 mW/cm2) .
Action Environment
The action of PC Biotin-PEG3-Azide can be influenced by environmental factors such as light and temperature. For instance, the photorelease of captured biomolecules is facilitated by near-UV light . Additionally, the compound is typically stored at -20°C to maintain its stability .
Safety and Hazards
Direcciones Futuras
PC Biotin-PEG3-Azide is useful for introducing a biotin moiety to alkyne-containing biomolecules using Click Chemistry. The hydrophilic PEG arm provides better solubility to the labeled molecules in aqueous media . Captured biomolecules can be efficiently photoreleased using near-UV, low-intensity lamp (e.g., 365 nm lamp at 1-5 mW/cm2) .
Relevant Papers One of the relevant papers is “Use of NAD tagSeq II to identify growth phase-dependent alterations in E. coli RNA NAD + capping” by Zhang et al (2021) .
Propiedades
IUPAC Name |
1-[4-[4-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H55N9O12S/c1-24(56-35(48)39-10-6-11-40-43-36)25-21-28(51-2)29(22-27(25)44(49)50)55-14-5-9-32(46)38-13-16-53-18-20-54-19-17-52-15-12-37-31(45)8-4-3-7-30-33-26(23-57-30)41-34(47)42-33/h21-22,24,26,30,33H,3-20,23H2,1-2H3,(H,37,45)(H,38,46)(H,39,48)(H2,41,42,47)/t24?,26-,30-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNZFIYMARMNDM-MJUSKHNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)NCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)OC)OC(=O)NCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H55N9O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




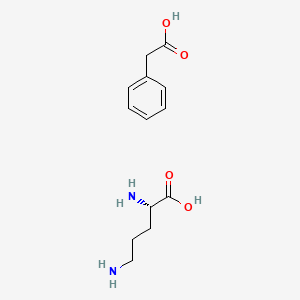
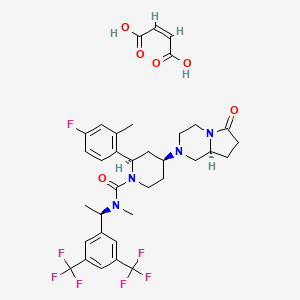
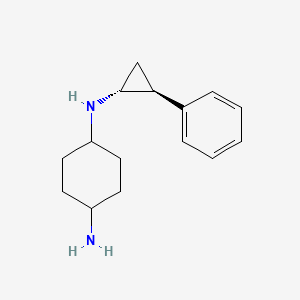
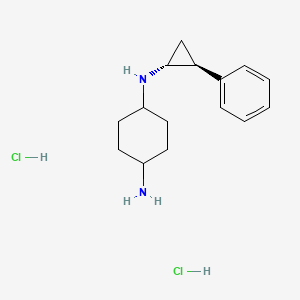


![N-[4-[(Z)-[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B609785.png)
![3-[2-(4-fluorophenyl)ethynyl]-N-[3-(1H-pyrazol-4-yl)propyl]-4-pyridin-4-ylbenzamide](/img/structure/B609787.png)
